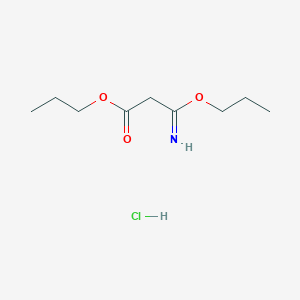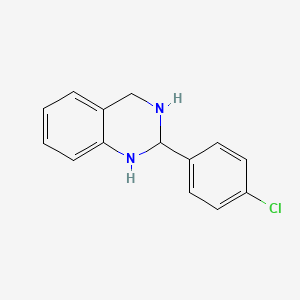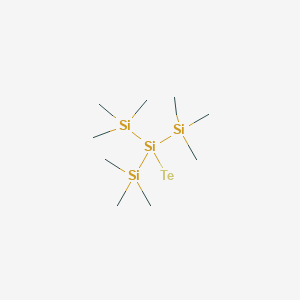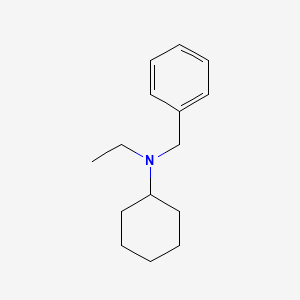![molecular formula C8H16O4 B14277054 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 150196-31-9](/img/structure/B14277054.png)
1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound with the molecular formula C8H16O4 It is characterized by the presence of a tetrahydro-2H-pyran-2-yloxy group attached to a 1,3-propanediol backbone
Méthodes De Préparation
The synthesis of 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1,3-propanediol with tetrahydro-2H-pyran-2-ol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as methanol or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Applications De Recherche Scientifique
1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a protecting group for alcohols in biochemical research.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its ability to act as a protecting group for alcohols. The tetrahydro-2H-pyran-2-yloxy group can be introduced to protect hydroxyl groups during chemical reactions and later removed under acidic conditions. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- include:
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar structure but with an ethanol backbone.
Tetrahydro-2H-pyran-2-yl methanol: Contains a methanol backbone instead of 1,3-propanediol.
Tetrahydro-2H-pyran-2-yl acetate: An acetate ester with a tetrahydro-2H-pyran-2-yloxy group. The uniqueness of 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity
Propriétés
IUPAC Name |
2-(oxan-2-yloxy)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c9-5-7(6-10)12-8-3-1-2-4-11-8/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFDEANKQYPHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469470 |
Source


|
| Record name | 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150196-31-9 |
Source


|
| Record name | 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)







![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)




